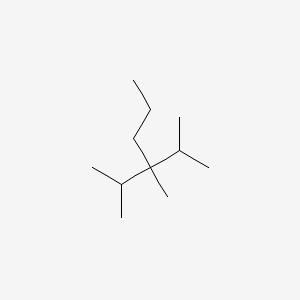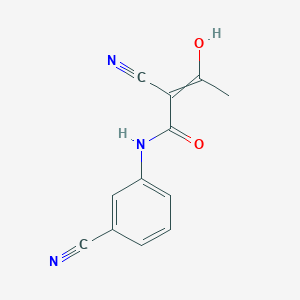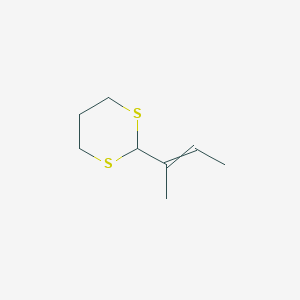
1,3-Dithiane, 2-(1-methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-(1-methyl-1-propenyl)- is an organosulfur compound with a unique structure that includes a six-membered ring containing two sulfur atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Its molecular formula is C8H14S2, and it is often used as a building block in various chemical reactions .
Preparation Methods
1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal, which can be further manipulated under various conditions. Industrial production methods often involve the use of yttrium triflate as a catalyst, which offers high chemoselectivity and yields .
Chemical Reactions Analysis
1,3-Dithiane, 2-(1-methyl-1-propenyl)- undergoes a variety of chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Electrophilic Reactions: Involving reagents like RCOCl or CH3I.
These reactions often lead to the formation of various products, such as oxathiolanes, dithiolanes, and other sulfur-containing compounds .
Scientific Research Applications
1,3-Dithiane, 2-(1-methyl-1-propenyl)- has numerous applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- involves its ability to act as an acyl anion equivalent. This allows it to participate in umpolung reactions, where the typical reactivity of a functional group is reversed. The compound can be deprotonated to form a nucleophilic species that can react with electrophiles, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
1,3-Dithiane, 2-(1-methyl-1-propenyl)- can be compared to other similar compounds, such as:
1,3-Dithiane: A parent compound with similar reactivity but lacking the 2-(1-methyl-1-propenyl) group.
1,3-Dithiolane: Another sulfur-containing ring compound with slightly different reactivity and applications.
The uniqueness of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- lies in its specific substituent, which imparts distinct chemical properties and reactivity patterns .
Properties
CAS No. |
61685-41-4 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
2-but-2-en-2-yl-1,3-dithiane |
InChI |
InChI=1S/C8H14S2/c1-3-7(2)8-9-5-4-6-10-8/h3,8H,4-6H2,1-2H3 |
InChI Key |
FRDPWMUQDCPGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


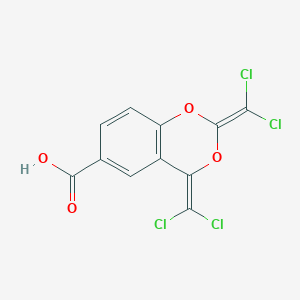
![3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one](/img/structure/B14561669.png)
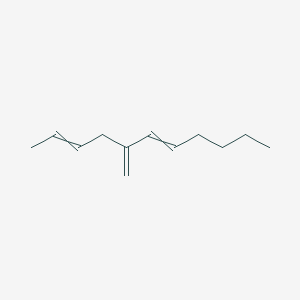
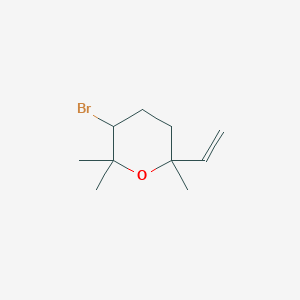
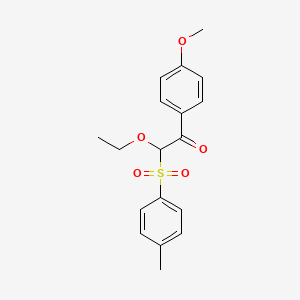
![(1R,2S)-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]cyclohexan-1-ol](/img/structure/B14561690.png)
![(4E)-4-[(2-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14561695.png)
![3-(Pyridin-3-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14561700.png)
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole](/img/structure/B14561706.png)
![2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol](/img/structure/B14561710.png)
![Acetic acid;4,6,6-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14561715.png)
